molecular formula C12H11F3N4O4 B14599018 4-tert-Butyl-5,7-dinitro-2-(trifluoromethyl)-1H-benzimidazole CAS No. 60167-68-2

4-tert-Butyl-5,7-dinitro-2-(trifluoromethyl)-1H-benzimidazole

Katalognummer: B14599018
CAS-Nummer: 60167-68-2
Molekulargewicht: 332.24 g/mol
InChI-Schlüssel: SYAHHBVKXXYMBM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-tert-Butyl-5,7-dinitro-2-(trifluoromethyl)-1H-benzimidazole is a synthetic organic compound belonging to the benzimidazole family Benzimidazoles are known for their diverse biological activities and applications in various fields, including pharmaceuticals, agriculture, and materials science

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-tert-Butyl-5,7-dinitro-2-(trifluoromethyl)-1H-benzimidazole typically involves the following steps:

    Nitration: Introduction of nitro groups into the benzimidazole ring using nitrating agents such as nitric acid or a mixture of nitric and sulfuric acids.

    Trifluoromethylation: Introduction of the trifluoromethyl group using reagents like trifluoromethyl iodide or trifluoromethyl sulfonic acid.

    tert-Butylation: Introduction of the tert-butyl group using tert-butyl chloride in the presence of a Lewis acid catalyst.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale nitration, trifluoromethylation, and tert-butylation reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems could enhance efficiency and safety.

Analyse Chemischer Reaktionen

Types of Reactions

4-tert-Butyl-5,7-dinitro-2-(trifluoromethyl)-1H-benzimidazole can undergo various chemical reactions, including:

    Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas over a palladium catalyst or iron powder in acidic conditions.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.

    Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of nitroso or nitro derivatives.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium catalyst, iron powder, acidic conditions.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Major Products

    Reduction: Formation of 4-tert-Butyl-5,7-diamino-2-(trifluoromethyl)-1H-benzimidazole.

    Substitution: Formation of various substituted benzimidazole derivatives.

    Oxidation: Formation of nitroso or nitro derivatives.

Wissenschaftliche Forschungsanwendungen

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential as a pharmaceutical intermediate or active ingredient.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Wirkmechanismus

The mechanism of action of 4-tert-Butyl-5,7-dinitro-2-(trifluoromethyl)-1H-benzimidazole would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, leading to inhibition or activation of biological pathways. The electron-withdrawing properties of the nitro and trifluoromethyl groups could influence its reactivity and binding affinity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    4-tert-Butyl-5,7-dinitro-1H-benzimidazole: Lacks the trifluoromethyl group.

    5,7-Dinitro-2-(trifluoromethyl)-1H-benzimidazole: Lacks the tert-butyl group.

    4-tert-Butyl-2-(trifluoromethyl)-1H-benzimidazole: Lacks the nitro groups.

Uniqueness

4-tert-Butyl-5,7-dinitro-2-(trifluoromethyl)-1H-benzimidazole is unique due to the combination of tert-butyl, nitro, and trifluoromethyl groups, which can significantly influence its chemical and biological properties. The presence of these groups can enhance its stability, reactivity, and potential biological activities compared to similar compounds.

Eigenschaften

CAS-Nummer

60167-68-2

Molekularformel

C12H11F3N4O4

Molekulargewicht

332.24 g/mol

IUPAC-Name

7-tert-butyl-4,6-dinitro-2-(trifluoromethyl)-1H-benzimidazole

InChI

InChI=1S/C12H11F3N4O4/c1-11(2,3)7-5(18(20)21)4-6(19(22)23)8-9(7)17-10(16-8)12(13,14)15/h4H,1-3H3,(H,16,17)

InChI-Schlüssel

SYAHHBVKXXYMBM-UHFFFAOYSA-N

Kanonische SMILES

CC(C)(C)C1=C2C(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])N=C(N2)C(F)(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.